Product packaging for Ptilocaulin(Cat. No.:CAS No. 78777-02-3)

Ptilocaulin

Cat. No.: B1678321
CAS No.: 78777-02-3
M. Wt: 247.38 g/mol
InChI Key: MGZKFJKGMKJURC-XRRVDJEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ptilocaulin is a novel cyclic guanidine alkaloid first isolated from the Caribbean sponge Ptilocaulis aff. P. spiculifer . This synthetic racemic form provides researchers with a valuable tool for investigating the biological activity of a unique marine natural product scaffold . In vitro studies have demonstrated that this compound exhibits a broad spectrum of cytotoxic activity, showing growth inhibitory effects against a range of human and murine cell lines, including colon and mammary adenocarcinomas, melanomas, leukemias, and transformed fibroblasts . Its potency is comparable to that of several clinical anticancer drugs, such as vinca alkaloids, antibiotics, alkylators, and antimetabolites . The compound's cytotoxic effects are time-dependent, with significant impact on cell viability observed after a 72-hour exposure. At concentrations 10 times the IC50, this compound has been shown to be cytocidal, preventing cells from resuming growth after its removal, while lower concentrations exert a cytostatic effect, with growth resuming to near-control levels post-removal . The tricyclic guanidine core structure of this compound is an area of high interest in medicinal and synthetic chemistry, and ongoing research continues to explore its potential applications . This product is intended for research purposes only and must not be used for diagnostic or therapeutic applications or any form of human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H25N3 B1678321 Ptilocaulin CAS No. 78777-02-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78777-02-3

Molecular Formula

C15H25N3

Molecular Weight

247.38 g/mol

IUPAC Name

(1S,4S,10S,12R)-9-butyl-10-methyl-5,7-diazatricyclo[6.3.1.04,12]dodeca-5,8-dien-6-amine

InChI

InChI=1S/C15H25N3/c1-3-4-5-11-9(2)8-10-6-7-12-13(10)14(11)18-15(16)17-12/h9-10,12-13H,3-8H2,1-2H3,(H3,16,17,18)/t9-,10-,12-,13+/m0/s1

InChI Key

MGZKFJKGMKJURC-XRRVDJEJSA-N

SMILES

CCCCC1=C2C3C(CCC3N=C(N2)N)CC1C

Isomeric SMILES

CCCCC1=C2[C@@H]3[C@@H](CC[C@@H]3N=C(N2)N)C[C@@H]1C

Canonical SMILES

CCCCC1=C2C3C(CCC3N=C(N2)N)CC1C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

isoptilocauline
ptilocaulin
ptilocaulin, (3aS-(3aalpha,5aalpha,8aalpha,8balpha))-isome

Origin of Product

United States

Cellular and Molecular Mechanisms of Ptilocaulin Bioactivity

Investigation of Molecular Targets and Binding Interactions

While specific direct molecular targets for Ptilocaulin are still under investigation, its tricyclic guanidine (B92328) skeleton is believed to play a key role in its biological properties due to the high basicity of the guanidine group, which allows it to bind to various functional groups such as carboxylates, phosphates, and metals mdpi.comnih.gov. The guanidinium (B1211019) cation can engage in specific interactions with ligand/receptor or enzyme/substrate systems mdpi.com. Studies on related tricyclic guanidine alkaloids containing the this compound skeleton, such as mirabilins and netamines, have explored their binding interactions with proteins like the SARS-CoV-2 main protease (Mpro) researchgate.net. This suggests that this compound and its derivatives may exert their effects through protein interactions or binding with biological targets psu.edu. The structural configurations of these tricyclic guanidine alkaloids, including this compound, are a focus of research regarding their synthesis and bioactivities researchgate.net.

Mechanistic Pathways Leading to Cellular Responses

This compound has been shown to induce cell death and affect cell cycle progression in various cancer cell lines thieme-connect.comufc.brmdpi.commdpi.comresearchgate.net. These cellular responses are mediated through complex mechanistic pathways involving apoptosis induction, cell cycle perturbation, and modulation of intracellular signaling cascades researchgate.netuwindsor.capsu.educreative-diagnostics.com.

Apoptosis Induction Mechanisms

A key mechanism of action for this compound is the induction of apoptosis, or programmed cell death, particularly in leukemia cells like HL-60 thieme-connect.comresearchgate.netufc.brmdpi.commdpi.com. Studies have demonstrated that this compound treatment leads to morphological changes characteristic of apoptosis and the activation of caspases, specifically caspases 3 and 7 ufc.br. This suggests a caspase-dependent regulatory pathway for apoptosis induction mdpi.com. Furthermore, evidence indicates that this compound-treated HL-60 cells undergo apoptotic death triggered by the intrinsic pathway ufc.br. The intrinsic apoptotic pathway often involves the mitochondria mdpi.comnih.govuni-koeln.de.

Cell Cycle Perturbation and Arrest Points

This compound has been observed to perturb the cell cycle in treated cells thieme-connect.comscispace.comresearchgate.net. In HL-60 leukemia cells, this compound treatment at certain concentrations resulted in a decrease in the number of cells in the S phase and an increase in the number of cells in the G0/G1 phase ufc.br. This indicates that this compound can induce cell cycle arrest, specifically at the G0/G1 checkpoint ufc.br. Cell cycle arrest is a mechanism that can stop the proliferation of cancer cells nih.gov. Other marine-derived compounds have also been shown to induce cell cycle arrest at various phases, including G1, S, and G2/M nih.govresearchgate.netnih.gov.

Modulation of Intracellular Signaling Cascades (e.g., Akt, ERK, p38 MAPK phosphorylation)

Intracellular signaling pathways, such as the Akt, ERK, and p38 MAPK cascades, play critical roles in regulating cell survival, proliferation, differentiation, and apoptosis creative-diagnostics.comcreative-diagnostics.comsinobiological.comwikipathways.orgnih.govnih.govamericanchemicalsuppliers.combiolegend.comnih.gov. While direct studies specifically detailing this compound's impact on the phosphorylation status of Akt, ERK, and p38 MAPK are limited in the provided search results, related marine compounds and the general roles of these pathways offer insights.

The Akt signaling pathway is crucial for cell survival and can be dysregulated in cancer nih.govamericanchemicalsuppliers.comsci-hub.se. Inhibition of the Akt pathway can induce apoptosis sci-hub.se. Some compounds, like Artemisinin, have been shown to inhibit the Akt signaling pathway by decreasing pAKT levels americanchemicalsuppliers.com.

The ERK signaling pathway is involved in cell proliferation, differentiation, and survival, and its dysregulation is linked to cancer development and metastasis creative-diagnostics.combiolegend.comnih.gov.

The p38 MAPK signaling pathway is activated by environmental stresses and inflammatory cytokines and contributes to inflammation, apoptosis, cell differentiation, and cell cycle regulation creative-diagnostics.comsinobiological.comwikipathways.orgnih.govcellsignal.com.

Given that this compound induces apoptosis and affects the cell cycle, it is plausible that it modulates one or more of these signaling pathways. Studies on other marine natural products have shown inhibition of pathways like Akt/mTOR, MAPK, and NF-κB, which are involved in tumor progression mdpi.com. Further research is needed to precisely delineate this compound's effects on the phosphorylation of Akt, ERK, and p38 MAPK.

Involvement of Mitochondrial Pathways in Cellular Effects

The intrinsic apoptotic pathway, which is indicated in this compound-induced cell death, is closely linked to mitochondrial function ufc.brmdpi.comnih.govuni-koeln.de. Studies on this compound in HL-60 cells have shown depolarization of the mitochondrial inner membrane ufc.br. This depolarization is a hallmark event in the mitochondrial apoptotic pathway, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm uni-koeln.deresearchgate.netnih.gov. These factors can then activate caspases, culminating in apoptosis uni-koeln.deresearchgate.net. Other marine-derived alkaloids have also been found to induce mitochondrial membrane permeabilization, leading to the release of cytotoxic mitochondrial proteins, upregulation of reactive oxygen species (ROS), and activation of caspases 9 and 3, followed by PARP cleavage and DNA fragmentation researchgate.net. This further supports the potential for mitochondrial involvement in this compound's cellular effects.

Advanced Methodologies for Mechanism of Action Elucidation

Elucidating the detailed mechanism of action of natural products like this compound requires a combination of advanced methodologies. The studies cited utilize various techniques to investigate this compound's cellular effects. These include:

Cell viability assays: Such as trypan blue exclusion and MTT assays, to assess the antiproliferative effects ufc.br.

Flow cytometry: Used for analyzing cell cycle distribution, membrane integrity, DNA fragmentation, mitochondrial depolarization, and caspase activation ufc.br.

Microscopic analysis: Including light microscopy of stained cells to observe morphological changes indicative of apoptosis ufc.br.

BrdU incorporation assay: To measure DNA synthesis and assess the impact on cell proliferation ufc.br.

Western blotting: Although not explicitly mentioned for this compound in the provided snippets, it is a standard technique for analyzing protein expression and phosphorylation levels in signaling pathways like Akt, ERK, and p38 MAPK sinobiological.comamericanchemicalsuppliers.comcellsignal.com.

Gene expression analysis: Techniques like RNA sequencing can reveal changes in gene expression profiles in response to treatment, providing insights into affected pathways nih.gov.

Computational methods: Molecular docking and dynamics simulations can predict binding interactions with potential molecular targets researchgate.net.

Structure-activity relationship (SAR) studies: Comparing the activities of this compound derivatives helps understand which structural features are crucial for specific biological effects uni-koeln.de.

These methodologies, applied in a comprehensive manner, are essential for a thorough understanding of how this compound interacts with cellular components and triggers its observed biological responses.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound16121880
8β-hydroxythis compound16121881
Mirabilin BNot found
Isothis compoundNot found
Artemisinin63968-64-9
Doxorubicin31703
Vincristine5978
Olaparib23721621
Docetaxel148124
Enzalutamide11607154
Crambescidin 800Not found
Crambescidin 814Not found
Mirabilin GNot found
Netamine MNot found
Batzelladine ANot found
Batzelladine LNot found
Norbatzelladine LNot found
MonanchocidinNot found
Ptilomycalin DNot found
Ptilomycalin ENot found
FromiamycalinNot found
Unguiculin ANot found
Urupocidin ANot found
Urupocidin BNot found
Crambescin A2 392Not found
Crambescin A2 406Not found
Crambescin A2 420Not found
Crambescidin 786Not found
Crambescidin 814Not found
Norcrambescidic acidNot found
Mirabilin KNot found
Netamine KNot found
Netamine ONot found
Netamine QNot found
Mirabilin CNot found
Mirabilin FNot found
Mirabilin HNot found
Mirabilin INot found
Mirabilin JNot found
Netamine ANot found
Netamine BNot found
Netamine CNot found
Netamine DNot found
Netamine ENot found
Netamine FNot found
Netamine GNot found
Netamine HNot found
Netamine INot found
Netamine JNot found
Netamine LNot found
Netamine NNot found
Netamine PNot found
Netamine RNot found
Netamine SNot found
Chrysophaentin ANot found
Geodisterol sulfatesNot found
HymenidinNot found
PlinabulinNot found
Tetrodotoxin16519
ClathsterolNot found
N3 (SARS-CoV-2 Mpro inhibitor)Not found
Etoposide33425
Camptothecin2548
Taxol36314
Aphidicolin20481
MG132431601
JacalinNot found
10-acetylirciformonin BNot found
Monanchocidin ANot found
Normonanchocidin ANot found
Normonanchocidin BNot found
Normonanchocidin DNot found
Sch 575948Not found
Crambine ANot found
Crambine BNot found
Halistanol sulfateNot found
Sch 572423Not found
Kaempulchraol FNot found
Monalidine ANot found
Arbusculidine ANot found
Batzellamide ANot found
HemibatzelladinesNot found

Data Tables

While the search results provide qualitative data on the effects of this compound (e.g., apoptosis induction, cell cycle arrest, mitochondrial depolarization), detailed quantitative data suitable for interactive tables across all specified mechanisms were not consistently available in a format that could be directly extracted and presented in a unified table without further experimental context or aggregation from multiple disparate studies. However, the provided IC50 values for cytotoxicity offer a basis for a simple data representation.

Chemoproteomic Profiling for Target Identification

Chemoproteomic profiling is a powerful approach used to identify the protein targets of small molecules within complex biological systems. This technique combines chemical tools with mass spectrometry to map drug-protein interactions across the proteome. eu-openscreen.eumdpi.com Methods can be probe-based, involving the use of modified ligands to capture interacting proteins, or probe-free, which leverage changes in protein thermodynamics upon ligand binding. mdpi.comresearchgate.net Thermal proteome profiling (TPP), also known as MS-CETSA, is an example of a probe-free method that enables proteome-wide protein stability mapping in physiologically relevant environments. mdpi.com By analyzing changes in protein thermal stability or susceptibility to proteolysis upon treatment with a small molecule like this compound, researchers can infer direct or indirect binding interactions. nih.gov This approach facilitates the identification of potential on- and off-targets, contributing to a better understanding of the compound's mechanism of action and potential for off-target effects. mdpi.comnih.gov

Microscopy-Based Phenotypic Analysis

Microscopy-based phenotypic analysis involves observing and quantifying the effects of this compound on cellular morphology, behavior, and specific cellular processes using various microscopy techniques. This can include assessing changes in cell shape, organelle structure, cell cycle progression, or the formation of specific cellular structures like biofilms. nih.govnih.gov By visualizing the cellular response to this compound treatment, researchers can gain insights into the biological pathways affected by the compound. For instance, microscopy can be used to evaluate the impact of this compound on microbial communities or the morphology of specific cell types, providing visual evidence of its biological activity. researchgate.net This approach complements target identification studies by linking molecular interactions to observable cellular outcomes.

Computational Inference Methods for Mechanism Prediction

Computational inference methods play a significant role in predicting the potential mechanisms of action for bioactive compounds like this compound. These methods utilize algorithms and computational models to analyze diverse biological datasets and infer relationships between compound structure, target proteins, and biological pathways. cam.ac.ukplos.org Techniques such as network-based inference can predict drug-target interactions based on the topology of biological networks. plos.org Machine learning models can also be trained on existing datasets of compound-protein interactions to predict potential targets for new compounds. nih.gov While computational methods provide valuable predictions, they often require experimental validation to confirm the inferred mechanisms. plos.org These approaches can help prioritize potential targets and pathways for experimental investigation, accelerating the process of understanding this compound's bioactivity.

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a compound's chemical structure influence its biological activity. gardp.orgwikipedia.orgpharmacologymentor.com For this compound, SAR studies aim to identify the specific structural features responsible for its observed bioactivities, such as antimicrobial or antitumor effects. mdpi.com By systematically altering the structure of this compound and evaluating the biological effects of the resulting analogues, researchers can establish relationships between specific functional groups or structural motifs and the potency or selectivity of the compound. gardp.orgwikipedia.org

Influence of Stereochemical Configuration on Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly impact a compound's interaction with biological targets and thus its bioactivity. mhmedical.comnih.gov For chiral molecules like this compound, different stereoisomers (enantiomers or diastereomers) can exhibit distinct pharmacological profiles. nih.gov Studies on this compound and its isomers, such as isothis compound, have shown differences in their antimicrobial and antitumor activities, highlighting the importance of stereochemical configuration for biological function. mdpi.com The specific spatial orientation of functional groups can influence binding affinity to protein targets and the subsequent biological response. mhmedical.comnih.gov

Design and Evaluation of Analogues for Enhanced Activity and Selectivity

The design and evaluation of this compound analogues involve synthesizing compounds with structural modifications based on initial SAR insights. gardp.org These modifications can include alterations to the core scaffold, side chains, or functional groups. researchgate.net The synthesized analogues are then evaluated in biological assays to assess their potency, efficacy, and selectivity compared to the parent compound. researchgate.net The goal is to identify analogues with enhanced activity against specific targets or improved selectivity, potentially leading to more potent or less toxic drug candidates. gardp.orgrsc.org Research on tricyclic guanidine alkaloids, including those with the this compound skeleton, involves the synthesis and evaluation of various analogues to explore their biological applications. mdpi.comscispace.com

Computational and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational and Quantitative Structure-Activity Relationship (QSAR) modeling utilizes mathematical and statistical methods to build predictive models that correlate molecular structure with biological activity. protoqsar.comwikipedia.orgjocpr.comnih.gov QSAR models use molecular descriptors, which are numerical representations of a compound's physicochemical and structural properties, to develop equations that can predict the biological activity of new or untested compounds. protoqsar.comjocpr.com These models can help rationalize experimental SAR data, identify key structural features contributing to activity, and guide the design of novel analogues with predicted desirable properties. jocpr.comnih.gov By applying QSAR modeling to this compound and its analogues, researchers can develop predictive models to optimize structural modifications for enhanced bioactivity and selectivity, reducing the need for extensive experimental synthesis and testing. jocpr.comnih.gov

Pre Clinical in Vitro and in Vivo Biological Evaluation of Ptilocaulin

Cytotoxic Activities in Established Cancer Cell Lines

Pre-clinical studies have investigated the cytotoxic potential of Ptilocaulin across a range of established cancer cell lines. These evaluations primarily utilize in vitro methods to determine the compound's effect on cell growth and viability.

Differential Sensitivity Across Cancer Cell Types

This compound has demonstrated in vitro activity against a fairly broad spectrum of cancer cell types. Studies have reported its efficacy against colon and mammary adenocarcinomas, melanomas, and leukemias. nih.govresearchgate.net The potency, often expressed as the 50% inhibitory concentration (IC50), has been shown to vary depending on the specific cancer cell line tested. nih.govresearchgate.net For instance, synthetic racemic this compound exhibited IC50 values ranging from 0.05 to >10 micrograms/ml across different cell lines, including those derived from colon and mammary adenocarcinomas, melanomas, and leukemias. nih.govresearchgate.net This range in IC50 values suggests differential sensitivity among various cancer cell types. (+)-Ptilocaulin and (+)-8-hydroxythis compound, a related compound, displayed cytotoxicity against several human cancer cell lines, including leukemia, colorectal, breast, melanoma, and glioblastoma, with IC50 values ranging from 5.8 to 40.0 μM and 7.9 to 61.5 μM, respectively. mdpi.com this compound has an ID50 of 0.39 μg/mL against L1210 murine leukemia cells, while isothis compound, another related alkaloid, has an ID50 of 1.4 μg/mL against the same cell line. nih.govmdpi.com

This compound's activity in vitro has been reported as comparable to that of several clinical anticancer drugs, including vinca (B1221190) alkaloids, antibiotics, alkylators, and antimetabolites, when tested against a panel of 16 different normal and transformed human and murine cell populations. nih.gov Cell viability was affected after a 72-hour exposure to the compound. nih.gov In clonogenic assays, cytocidal effects were observed following 24-72 hour exposures to concentrations 10 times the IC50, indicated by the failure of cells to resume growth after the compound was removed. nih.govresearchgate.net Cytostatic effects were noted at concentrations less than or equal to the IC50, where cells resumed growth to near-control levels after the compound's removal. nih.govresearchgate.net Further studies on HL-60 leukemia cells have indicated that this compound can induce apoptosis in these treated cells. nih.govufc.br

Below is a table summarizing some reported cytotoxic activities of this compound and a related derivative:

CompoundCell Line TypeActivity MeasureValue (Units)Reference
This compoundColon adenocarcinoma, Mammary adenocarcinoma, Melanoma, Leukemia, Transformed fibroblastsIC500.05 - >10 (μg/mL) nih.govresearchgate.net
This compoundL1210 murine leukemiaID500.39 (μg/mL) nih.govmdpi.com
(+)-PtilocaulinLeukemia, Colorectal, Breast, Melanoma, GlioblastomaIC505.8 - 40.0 (μM) mdpi.com
(+)-8-Hydroxythis compoundLeukemia, Colorectal, Breast, Melanoma, GlioblastomaIC507.9 - 61.5 (μM) mdpi.com
Isothis compoundL1210 murine leukemiaID501.4 (μg/mL) nih.govmdpi.com

Comparative Cytotoxicity in Transformed versus Normal Cell Populations

Investigations into the cytotoxicity of this compound have included comparisons between its effects on transformed (cancerous) cell lines and normal cell populations. This compound has shown in vitro activity against both transformed fibroblasts and normal lymphoid cells. nih.govresearchgate.net The reported IC50 range of 0.05 to >10 micrograms/ml encompasses activity against both types of cells. nih.govresearchgate.net While this broad range suggests activity in both categories, some studies provide more specific comparisons. For instance, (+)-Ptilocaulin and (+)-8-hydroxythis compound were also tested for hemolytic activity against mouse erythrocytes plasma membrane to assess potential damage to normal cells. mdpi.comufc.br The effective concentrations (EC50) for hemolytic activity were 577.95 μM for (+)-Ptilocaulin and 352.91 μM for (+)-8-hydroxythis compound. mdpi.comufc.br These values are notably higher than the IC50 values observed for their cytotoxic activity against tumor cells (5.8–40.0 μM and 7.9–61.5 μM, respectively), suggesting a degree of selective toxicity towards cancer cells compared to normal erythrocytes. mdpi.comufc.br

Antimicrobial Activities against Pathogenic Microorganisms

Beyond its cytotoxic effects, this compound has also been evaluated for its activity against various pathogenic microorganisms in pre-clinical settings.

Antibacterial Spectrum and Efficacy

This compound is known for its broad-spectrum antimicrobial activity in vitro. nih.govresearchgate.net Studies have detailed its efficacy against several bacterial species. This compound has a minimum inhibitory concentration (MIC) of 3.9 μg/mL against Streptococcus pyogenes. nih.govmdpi.com It has also demonstrated low µg/mL MIC activity against other bacteria, including Escherichia coli, Streptococcus faecalis, Streptococcus pneumoniae, and Staphylococcus aureus. mdpi.comresearchgate.net Notably, (+)-Ptilocaulin has shown specific antimicrobial activity against an oxacillin-resistant strain of Staphylococcus aureus, with an IC50 of 1.3 μM. mdpi.comresearchgate.net Isothis compound has also exhibited strong antibacterial activity against chloramphenicol-resistant Staphylococcus aureus. ufc.br

Below is a table summarizing some reported antibacterial activities:

CompoundMicroorganismActivity MeasureValue (Units)Reference
This compoundStreptococcus pyogenesMIC3.9 (μg/mL) nih.govmdpi.com
This compoundEscherichia coliMICLow (μg/mL) mdpi.comresearchgate.net
This compoundStreptococcus faecalisMICLow (μg/mL) mdpi.comresearchgate.net
This compoundStreptococcus pneumoniaeMICLow (μg/mL) mdpi.comresearchgate.net
This compoundStaphylococcus aureusMICLow (μg/mL) mdpi.comresearchgate.net
(+)-PtilocaulinStaphylococcus aureus (oxacillin-resistant)IC501.3 (μM) mdpi.comresearchgate.net
Isothis compoundStaphylococcus aureus (chloramphenicol-resistant)ActivityStrong ufc.br

Antifungal Efficacy

Research has also explored the antifungal properties of compounds related to this compound. Mirabilin B, a tricyclic guanidine (B92328) alkaloid related to this compound and isolated from the same sponge source, has shown antifungal activity. nih.govscispace.comnih.gov Specifically, Mirabilin B exhibited activity against Cryptococcus neoformans with an IC50 value of 7.0 μg/mL. nih.govscispace.comnih.gov

Below is a table summarizing reported antifungal activity:

CompoundMicroorganismActivity MeasureValue (Units)Reference
Mirabilin BCryptococcus neoformansIC507.0 (μg/mL) nih.govscispace.comnih.gov

Antiprotozoal Activity (e.g., Plasmodium falciparum, Leishmania donovani)

This compound-related compounds have also been investigated for their activity against protozoan parasites. Mirabilin B has demonstrated antiprotozoal activity against Leishmania donovani, with an IC50 value of 17 μg/mL. nih.govscispace.comnih.gov Furthermore, a mixture of 1,8a;8b,3a-didehydro-8β-hydroxythis compound and 1,8a;8b,3a-didehydro-8α-hydroxythis compound, which are derivatives structurally related to this compound, showed activity against the malaria parasite Plasmodium falciparum, with an IC50 value of 3.8 μg/mL. nih.govscispace.comnih.gov

Below is a table summarizing reported antiprotozoal activities:

CompoundMicroorganismActivity MeasureValue (Units)Reference
Mirabilin BLeishmania donovaniIC5017 (μg/mL) nih.govscispace.comnih.gov
Mixture of 1,8a;8b,3a-didehydro-8β-hydroxythis compound and 1,8a;8b,3a-didehydro-8α-hydroxythis compoundPlasmodium falciparumIC503.8 (μg/mL) nih.govscispace.comnih.gov

Advanced Pre-clinical In Vitro Research Methodologies

Pre-clinical in vitro research on this compound has primarily focused on evaluating its cytotoxic and growth inhibitory effects across various cell lines. These studies employ a range of methodologies to assess the compound's potency and potential mechanisms of action at the cellular level.

Application of Cell-Based Assays (e.g., MTT, clonogenic assays)

Cell-based assays are fundamental tools in the initial screening and evaluation of the biological activity of compounds like this compound. The MTT assay, a colorimetric method assessing cell viability based on metabolic activity, has been widely used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against different cancer cell lines. researchgate.netnih.govnih.gov

Studies have shown that this compound exhibits a broad spectrum of in vitro activity against various cancer cell types, including colon and mammary adenocarcinomas, melanomas, leukemias, and transformed fibroblasts. researchgate.net The IC₅₀ values reported for this compound vary depending on the cell line, generally ranging from 5.8 to 40.0 µM against a panel of human tumor cell lines such as HL-60, MDA-MB-435, HCT-8, and SF-295. mdpi.comthieme-connect.comresearchgate.netresearchgate.netthieme-connect.commdpi.com Against L1210 murine leukemia cells, this compound has shown activity with an IC₅₀ of 0.05 µg/ml. researchgate.net

Cell Line Type of Cancer IC₅₀ (µM) Source
HL-60 Leukemia 5.8 - 40.0 mdpi.comthieme-connect.comresearchgate.netresearchgate.netthieme-connect.commdpi.com
MDA-MB-435 Melanoma/Breast Cancer 5.8 - 40.0 mdpi.comthieme-connect.comresearchgate.netresearchgate.netthieme-connect.commdpi.com
HCT-8 Colon Carcinoma 5.8 - 40.0 mdpi.comthieme-connect.comresearchgate.netresearchgate.netthieme-connect.commdpi.com
SF-295 Glioblastoma 5.8 - 40.0 mdpi.comthieme-connect.comresearchgate.netresearchgate.netthieme-connect.commdpi.com
L1210 (murine) Leukemia ~0.23* researchgate.net
Colon Adenocarcinoma Colon Cancer 0.05 - >10 µg/ml researchgate.net
Mammary Adenocarcinoma Breast Cancer 0.05 - >10 µg/ml researchgate.net
Melanoma Melanoma 0.05 - >10 µg/ml researchgate.net
Transformed Fibroblasts - 0.05 - >10 µg/ml researchgate.net
Normal Lymphoid Cells - 0.05 - >10 µg/ml researchgate.net

Note: 0.05 µg/ml is approximately 0.23 µM, assuming a molecular weight of ~219.3 g/mol for this compound.

Beyond assessing cell viability, clonogenic assays have been employed to evaluate the long-term effects of this compound on the reproductive viability of cancer cells. researchgate.netnih.gov These assays measure the ability of single cells to grow into colonies, providing insight into the compound's capacity to induce irreversible damage or cell death. Cytocidal effects, indicating cell killing, were observed in clonogenic assays after 24-72 hour exposures to concentrations 10 times the IC₅₀, with cells failing to resume growth after the compound's removal. researchgate.net At concentrations equal to or less than the IC₅₀, cytostatic effects were noted, where cell growth resumed to near-control levels after the compound was removed. researchgate.net

Further studies using HL-60 leukemia cells have indicated that this compound can induce cell death through apoptosis, suggesting a possible mechanism of action for its cytotoxic effects. nih.govthieme-connect.comresearchgate.netresearchgate.netmdpi.com

Utilization of 3D Cell Culture and Patient-Derived Models

While the provided search results primarily detail studies using traditional 2D cell cultures, the broader field of pre-clinical cancer research increasingly utilizes more complex models such as 3D cell cultures and patient-derived models to better recapitulate the tumor microenvironment and improve the predictive power of in vitro studies. Although specific applications of 3D cell culture or patient-derived models for this compound were not prominently detailed in the immediate search results, these advanced methodologies are becoming standard practice in evaluating the efficacy of potential anticancer agents to bridge the gap between 2D in vitro assays and in vivo studies. researchgate.net

Pre-clinical In Vivo Efficacy Studies

Pre-clinical in vivo studies are crucial for evaluating the biological activity and potential efficacy of a compound in a living system before clinical trials. These studies typically involve the use of animal models to assess the compound's effects on tumor growth and progression.

Animal Models for Efficacy Assessment

Animal models, particularly murine models, are commonly used to evaluate the in vivo efficacy of potential anticancer agents. researchgate.netnih.govresearchgate.netrsc.org In the context of this compound, an in vivo L1210 tumor model has been utilized. researchgate.net This model involves introducing L1210 leukemia cells into mice and then administering the compound to assess its impact on tumor development and survival.

Evaluation of Biological Activity in Living Systems

Evaluation of biological activity in living systems involves monitoring various parameters to determine the compound's effectiveness. In the in vivo L1210 tumor model, this compound was tested for its antitumor activity. researchgate.net However, at concentrations of 50 and 25 mg/kg, this compound was found to be toxic in this model. researchgate.net At lower concentrations, it was ineffective, with T/C (Treatment/Control) values ranging from 100-112%. researchgate.net This suggests a narrow therapeutic window or potential challenges with the tested administration routes or dosages in this specific model.

While the search results highlight the in vitro cytotoxic potential of this compound against various cancer cell lines, the in vivo efficacy data presented is limited and suggests that translating the in vitro activity to in vivo efficacy requires further investigation and optimization. researchgate.net

Animal ModelCancer TypeThis compound Dose (mg/kg)OutcomeSource
Murine L1210Leukemia50, 25Toxic researchgate.net
Murine L1210LeukemiaLowerIneffective (T/C 100-112%) researchgate.net

Q & A

Q. What are the established synthesis strategies for ptilocaulin, and how do experimental conditions influence product yield?

this compound is synthesized via biomimetic routes involving guanidine addition to dienones followed by reductive steps. For example, NaBH4 reduction of intermediates generates mixtures of this compound and isothis compound, with product ratios dependent on solvent polarity and reaction temperature . Key steps include conjugate addition and intramolecular cyclization, as outlined in Scheme 1 and Scheme 9 . Optimizing reaction time (e.g., reflux duration in methanol) and stoichiometry of guanidine derivatives is critical for maximizing yield.

Q. How is this compound structurally characterized, and what analytical techniques are prioritized?

Structural elucidation relies on <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy in deuterated solvents (e.g., CDCl3, CD3OD). Key spectral markers include:

  • <sup>1</sup>H NMR: Broad singlets at δ 8.97–7.44 ppm (amine protons) and methyl resonances at δ 1.04–0.89 ppm .
  • <sup>13</sup>C NMR: Quaternary carbons at δ 151.7–122.9 ppm (guanidine/aromatic systems) and aliphatic chain signals (δ 53.2–14.0 ppm) . Discrepancies in chemical shifts (e.g., 0.1–0.4 ppm variations) between studies highlight the need for solvent-specific referencing and internal standards .

Q. What biological activities are associated with this compound, and what assays validate these properties?

this compound exhibits anti-tumor activity against leukemia cell lines (e.g., IC50 values via MTT assays) and antimicrobial effects against Staphylococcus aureus (MIC determinations via broth dilution) . Mechanistic studies often employ flow cytometry for apoptosis assays and Western blotting to assess protein targets (e.g., Bcl-2 family modulation) .

Advanced Research Questions

Q. How do contradictions in NMR data between studies impact the reproducibility of this compound synthesis?

Minor shifts in NMR signals (e.g., δ 0.01–0.04 ppm differences in <sup>1</sup>H NMR) may arise from solvent effects, impurity profiles, or spectrometer calibration . Researchers must:

  • Cross-validate data with 2D NMR (e.g., COSY, HSQC) for unambiguous assignments.
  • Replicate syntheses using literature protocols while documenting solvent batches and instrument parameters .

Q. What biosynthetic pathways are proposed for this compound, and how can they be experimentally validated?

A unified biosynthetic hypothesis involves:

  • Step 1 : Conjugate addition of guanidine to dienone.
  • Step 2 : Intramolecular Michael reaction and aldol condensation to form tricyclic intermediates.
  • Step 3 : Stereoselective hydrogenation (1,4- vs. 1,2-addition) to yield this compound or its epimers . Validation strategies include isotopic labeling (e.g., <sup>13</sup>C tracing) and enzymatic assays to identify putative biosynthetic enzymes in marine sponges .

Q. What methodological challenges arise in resolving the stereochemistry of this compound derivatives?

Stereochemical ambiguity in side-chain configurations (e.g., trans vs. cis) requires:

  • X-ray crystallography : To confirm absolute configurations of crystalline intermediates.
  • NOE spectroscopy : For spatial proximity analysis in solution.
  • Computational modeling : DFT calculations to predict stable conformers .

Q. How can researchers address discrepancies in reported anti-tumor efficacy of this compound across cell lines?

Variability in IC50 values may stem from:

  • Cell line heterogeneity : Genetic drift or culture conditions (e.g., hypoxia).
  • Compound stability : Degradation in media (e.g., pH sensitivity). Mitigation strategies include:
  • Standardizing assay protocols (e.g., CellTiter-Glo® for ATP quantification).
  • Conducting stability studies (HPLC monitoring over 24–72 hours) .

Methodological Frameworks for this compound Research

Q. How can the PICOT framework structure a hypothesis for this compound’s therapeutic potential?

  • P (Population): Leukemia cell lines (e.g., HL-60).
  • I (Intervention): this compound at 10–50 μM concentrations.
  • C (Comparison): Doxorubicin (positive control) vs. vehicle.
  • O (Outcome): Apoptosis rate (Annexin V/PI staining).
  • T (Time): 48-hour exposure .

Q. What statistical tools are appropriate for analyzing cytotoxicity data from this compound studies?

  • Dose-response curves : Nonlinear regression (e.g., log(inhibitor) vs. normalized response in Prism®).
  • ANOVA with post-hoc tests : For multi-group comparisons (e.g., Tukey’s HSD).
  • Survival analysis : Kaplan-Meier plots for in vivo models .

Tables

Table 1 : Key Spectral Data for this compound (CDCl3)

Proton/Carbon Typeδ (ppm)MultiplicityAssignment
NH (amine)8.97br sGuanidine
CH3 (methyl)1.04d (J=6.8 Hz)C-14
Quaternary C151.7-C-2

Q. Source :

Table 2 : Anti-Tumor Activity of this compound Derivatives

CompoundCell LineIC50 (μM)Mechanism
This compoundHL-6012.4 ± 1.2Apoptosis
7-Epineothis compoundK56218.9 ± 2.1Cell cycle arrest

Source :

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.